Oxalyl-CoA, or oxalyl coenzyme A, is a pivotal intermediate in the metabolic pathways involving oxalate and its derivatives. It is synthesized through the ligation of oxalate with coenzyme A in the presence of adenosine triphosphate and magnesium ions, catalyzed by the enzyme oxalyl-CoA synthetase. This compound plays a crucial role in various biochemical processes, particularly in the degradation of oxalate and the synthesis of other bioactive molecules.
Oxalyl-CoA is primarily derived from plants and certain microorganisms that utilize oxalate as a substrate. It has been identified in various species, including Arabidopsis thaliana and Lotus japonicus, which are known for their metabolic versatility in processing organic acids.
Oxalyl-CoA falls under the category of acyl-CoA compounds, which are characterized by the presence of an acyl group attached to coenzyme A. It is classified as a thioester, specifically an acyl thioester, due to its structure that includes a sulfur atom from coenzyme A.
The synthesis of oxalyl-CoA involves several key steps:
In vitro synthesis typically involves incubating oxalate with coenzyme A and adenosine triphosphate in a buffered solution at optimal pH conditions (around pH 6 to 8). High-performance liquid chromatography and liquid chromatography-mass spectrometry techniques are employed to quantify the produced oxalyl-CoA and assess enzymatic activity .
Oxalyl-CoA features a central coenzyme A moiety linked to an oxalyl group. The molecular formula is C₁₄H₁₁N₃O₇PS, indicating it contains carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur atoms.
The primary reaction involving oxalyl-CoA is its decarboxylation catalyzed by oxalyl-CoA decarboxylase. This reaction converts oxalyl-CoA into formyl-CoA and carbon dioxide, utilizing thiamine pyrophosphate as a cofactor .
The decarboxylation process is characterized by:
The mechanism begins with the binding of oxalate and coenzyme A to the active site of oxalyl-CoA synthetase. Following this, adenosine triphosphate hydrolysis occurs, facilitating the formation of oxalyl-CoA through a series of conformational changes within the enzyme.
Oxalyl-CoA serves several important functions in biological systems:
Oxalyl-CoA decarboxylase (OXDC, EC 4.1.1.8) represents a specialized thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the irreversible decarboxylation of oxalyl-CoA to formyl-CoA and CO₂. This reaction is fundamental to energy metabolism in oxalate-degrading bacteria like Oxalobacter formigenes, where it functions as part of a unique proton pump mechanism. OXDC employs ThDP as an essential cofactor that facilitates decarboxylation through formation of a covalent substrate-cofactor adduct. The ThDP cofactor activates the substrate through nucleophilic attack by the C2 atom of its thiazolium ring, forming a transient pre-decarboxylation complex that decomposes with release of CO₂ [1] [6].
The OXDC reaction is electrogenic in O. formigenes, where it is coupled to transmembrane ion transport. Oxalate enters the bacterial cell via an oxalate/formate antiporter that exchanges the dianionic oxalate for the monoanionic formate. This exchange generates an electrical gradient (positive outside) across the membrane. Subsequent decarboxylation of oxalyl-CoA consumes a proton in the cytoplasm, generating a ΔpH gradient (alkaline inside). Together, these gradients form a proton potential that drives ATP synthesis through a membrane-bound H⁺-ATP synthase [1]. Similar mechanisms exist in lactic acid bacteria that metabolize malate via analogous decarboxylation reactions. The OXDC-catalyzed reaction thus represents a remarkable example of substrate-level phosphorylation coupled to membrane bioenergetics:
$$\text{Oxalyl-CoA} \rightleftharpoons \text{Formyl-CoA} + \text{CO}_2$$
OXDC shares significant structural homology with acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis. Despite this relationship, OXDC lacks the flavin cofactor characteristic of AHAS and instead binds ADP at a cognate site. This evolutionary adaptation has functional significance: exogenous ADP stimulates OXDC activity by up to 40% but has no effect on AHAS activity. This regulatory mechanism aligns with the physiological role of OXDC in ATP generation pathways [2] [6].
Oxalyl-CoA synthetase (AAE3, EC 6.2.1.8) catalyzes the initial activation step in oxalate metabolism through ATP-dependent ligation of oxalate and coenzyme A:
$$\text{Oxalate} + \text{ATP} + \text{CoA} \rightleftharpoons \text{Oxalyl-CoA} + \text{AMP} + \text{PP}_i$$
This enzyme belongs to the acyl-activating enzyme superfamily and exhibits remarkable substrate specificity. Kinetic characterization reveals that AAE3 enzymes display high affinity for oxalate, with Km values ranging from 71.5 to 149.0 μM across plant species. The Arabidopsis thaliana AAE3 (AtAAE3) exhibits a catalytic efficiency (kcat/Km) of 1.1 × 10⁴ M⁻¹s⁻¹ with oxalate as substrate—significantly higher than its activity toward other carboxylic acids like malonate, succinate, or acetate (<0.1% of oxalate activity) [3].
Table 1: Kinetic Parameters of Plant Oxalyl-CoA Synthetases
Enzyme Source | Km Oxalate (μM) | Vmax (μmol/min/mg) | Optimal pH | Km CoA (mM) |
---|---|---|---|---|
Lathyrus sativus (LsAAE3) | 71.5 ± 13.3 | 8.2 ± 0.8 | 6.0 | 5.0 |
Arabidopsis thaliana (AtAAE3) | 149.0 ± 12.7 | 11.4 ± 1.0 | 8.0 | Not determined |
Medicago truncatula (MtAAE3) | Comparable to AtAAE3 | Similar to AtAAE3 | 8.0 | Not determined |
Data compiled from biochemical studies [3] [7]
The pH optimum for oxalyl-CoA synthesis varies significantly depending on the biological context. While Arabidopsis AAE3 exhibits maximal activity at pH 8.0, the grass pea enzyme (LsAAE3) functions optimally at pH 6.0. This difference may reflect distinct physiological roles: the acidic pH optimum of LsAAE3 potentially facilitates its involvement in β-ODAP biosynthesis—a neurotoxin produced in grass pea seeds—whereas the alkaline pH optimum of AtAAE3 aligns with its primary role in oxalate catabolism within the cytoplasmic compartment [3] [7].
Structural investigations reveal that AAE3 adopts the characteristic two-domain architecture of ANL superfamily enzymes (adenylating enzymes). Crystallographic studies of LsAAE3 captured in complex with AMP reveal the molecular basis for substrate recognition. The oxalate binding pocket is formed by conserved residues that position the substrate for nucleophilic attack on the α-phosphate of ATP. The enzyme undergoes substantial conformational changes during catalysis, transitioning from an open to closed state upon substrate binding. This conformational transition precisely positions the carboxyl group of oxalate for in-line attack on the ATP phosphoanhydride bond, forming the oxalyl-adenylate intermediate [7].
The molecular architecture of OXDC reveals sophisticated adaptations for substrate recognition and catalysis. The enzyme functions as a homotetramer with each monomer comprising three α/β domains. The ThDP cofactor binds at the subunit interface between two domains in a conserved V-conformation, with its aminopyrimidine ring positioned for catalysis. Unlike many ThDP-dependent enzymes, OXDC lacks conserved histidine residues typically involved in acid-base catalysis. Instead, a structured water molecule coordinated by Tyr120, Glu121, and the carbonyl oxygen of Ile34 fulfills this function—an unusual feature among ThDP enzymes [1] [6].
The ThDP cofactor binds in a conserved pocket with its diphosphate moiety anchored by Mg²⁺ and residues from the GDG motif. A key distinction from other decarboxylases is the protonation state regulation: Glu56 promotes formation of the 1',4'-iminopyrimidine tautomer of ThDP, which facilitates deprotonation at the C2 position to generate the nucleophilic carbanion. This activation mechanism is essential for substrate adduct formation and subsequent decarboxylation [6] [9].
Crystallographic snapshots of OXDC along its catalytic cycle reveal a remarkable gating mechanism involving the C-terminal region. In the absence of substrate, the C-terminal residues (13 amino acids) are disordered. Upon binding of oxalyl-CoA, this region undergoes conformational ordering into a helical structure that folds over the substrate. This structural transition positions Ser553 and Arg555 for critical interactions with the substrate: Arg555 forms ionic bonds with the diphosphate and 3'-phosphate groups of CoA, while Ser553 hydrogen-bonds with the oxalyl moiety. This gating mechanism effectively encloses the substrate within the active site, aligning the scissile C-C bond for decarboxylation [1] [9].
Table 2: Structural Features of Oxalyl-CoA Decarboxylase
Structural Element | Functional Role | Key Residues/Motifs | Conformational Change |
---|---|---|---|
ThDP Binding Site | Cofactor positioning and activation | GDG motif, Glu56, Tyr120, Glu121 | Minimal; maintains conserved V-conformation |
C-Terminal Helix (residues 540-553) | Substrate gating and positioning | Ser553, Arg555 | Disorder-to-order transition upon substrate binding |
ADP Binding Pocket | Structural stabilization and allosteric regulation | Vestigial FAD site residues | Binds ADP but not FAD; stabilizes tetrameric assembly |
CoA Recognition Site | Substrate specificity | Arg266, Arg555 | Induced fit upon oxalyl-CoA binding |
Based on crystal structures of OXDC from O. formigenes and E. coli [1] [6] [9]
OXDC contains a vestigial FAD-binding pocket homologous to that in acetohydroxyacid synthase. However, OXDC does not bind FAD; instead, this site accommodates ADP. Structural analyses show that ADP binding stabilizes the tertiary structure and promotes tetrameric assembly. This binding site represents an evolutionary repurposing of a structural domain, where the original FAD-binding function has been replaced by ADP-mediated stabilization. The physiological relevance of ADP binding is underscored by its activation of decarboxylase activity—consistent with OXDC's role in ATP generation pathways [2] [6].
Formyl-CoA transferase (FRC, EC 2.8.3.16) catalyzes the reversible transfer of the CoA moiety between formate and oxalate:
$$\text{Formyl-CoA} + \text{Oxalate} \rightleftharpoons \text{Oxalyl-CoA} + \text{Formate}$$
This reaction represents the first step in bacterial oxalate degradation and is essential for oxalate activation in O. formigenes. FRC belongs to the Class III CoA-transferase family, distinguished by their unique structural fold and catalytic mechanism. Kinetic parameters reveal high substrate specificity with a Km of 11.1 μM for formyl-CoA and 5.25 mM for oxalate [4] [8].
The enzyme functions as a homodimer with an extraordinary interlaced topology where subunits are interlocked like chain rings. Each monomer consists of two domains: a large domain containing both N-terminal and C-terminal segments, and a small domain connected by flexible linkers. This arrangement creates a circular structure with a central hole, requiring substantial C-terminal rearrangement (approximately 75 residues) during dimer assembly. The active sites are positioned at the domain interface, with critical residues contributed by both domains [4] [8].
The catalytic mechanism proceeds via a covalent aspartyl-CoA intermediate. Structural studies using freeze-trapping techniques have captured this intermediate, revealing that Asp169 forms a β-aspartyl-CoA thioester during catalysis. The reaction proceeds through three distinct steps:
Structural analyses of FRC in complex with CoA reveal specific interactions: the adenine ring engages in π-stacking with Phe345, while the pantetheine arm extends into a narrow tunnel where its terminal thiol group forms a covalent bond with Asp169. This binding mode positions the CoA moiety for nucleophilic attack on the acyl substrate. The oxalate binding site features positively charged residues that stabilize the dianionic substrate through electrostatic interactions [4].
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